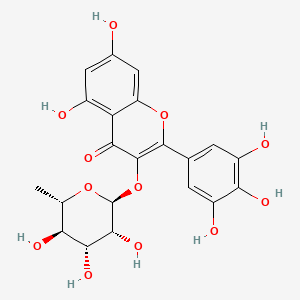

Myricitrin

Übersicht

Beschreibung

Myricitrin, also known as myricetin-3-O-α-rhamnoside, is a naturally occurring flavonol glycoside. It is found in various fruits, vegetables, and plants such as Tapirira guianensis, Polygonum multiflorum, Myrcia multiflora, Myrciaria floribunda, and Sea knotgrass (Polygonum maritimum). This compound is a secondary metabolite of plants and is synthesized from phenylalanine through the phenylpropanoid pathway. This compound exhibits a range of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and cardio-/neuro-/hepatoprotective effects .

Wissenschaftliche Forschungsanwendungen

Myricitrin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: this compound wird wegen seiner antioxidativen Eigenschaften und seiner Fähigkeit, freie Radikale abzufangen, untersucht.

Biologie: Es wird verwendet, um seine Auswirkungen auf zelluläre Prozesse zu untersuchen, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Medizin: this compound wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Krankheiten wie Diabetes, Herz-Kreislauf-Erkrankungen und neurodegenerativen Erkrankungen untersucht.

Industrie: this compound wird aufgrund seiner bioaktiven Eigenschaften bei der Entwicklung von funktionellen Lebensmitteln, Kosmetika und Arzneimitteln eingesetzt .

5. Wirkmechanismus

This compound entfaltet seine Wirkungen über verschiedene molekulare Ziele und Pfade:

Antioxidative Aktivität: this compound fängt freie Radikale ab und reduziert oxidativen Stress, indem es Wasserstoffatome aus seinen Hydroxylgruppen spendet.

Entzündungshemmende Aktivität: Es hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen wie Cyclooxygenase und Lipoxygenase.

Krebshemmende Aktivität: this compound induziert Apoptose in Krebszellen, indem es Caspasen aktiviert und Zellproliferationswege hemmt.

Kardioprotektive Aktivität: Es verbessert die Endothelfunktion und reduziert die Lipidperoxidation, wodurch es vor Herz-Kreislauf-Erkrankungen schützt .

Wirkmechanismus

Target of Action

Myricitrin, also known as Myricetin-3-O-α-rhamnoside, is a member of flavonols . It primarily targets the NOX enzyme complex and acts as an inhibitor of nitric oxide and protein kinase C . These targets play crucial roles in various biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and cardio-/neuro-/hepatoprotective activities .

Mode of Action

This compound interacts with its targets by attenuating the assembly of the NOX enzyme complex (gp91 phox and p47 phox), thereby decreasing NOX-derived reactive oxygen species (ROS) . This interaction results in changes such as anti-inflammatory, anti-cancer, and anti-diabetic effects .

Biochemical Pathways

This compound is a secondary metabolite of plants synthesized from phenylalanine by the phenylpropanoid pathway . The general pathway starts from the conversion of L-phenylalanine into cinnamic acid under the catalysis of phenylalanine ammonia lyase (PAL) . This compound is biotransformed via two major metabolic pathways: deglycosylation and dihydroxylation .

Pharmacokinetics

The pharmacokinetics of this compound display linear characteristics within the tested dosage range . The permeability coefficient of oral chemotherapy drug, docetaxel, increased by 3.5-fold after the addition of this compound, implying that the improvement of bioavailability for docetaxel was mainly due to the enhanced gastrointestinal absorption .

Result of Action

This compound exhibits various biological activities, such as anti-inflammatory, anti-cancer, anti-diabetic, as well as cardio-/neuro-/hepatoprotective activities . These effects have been demonstrated in both in vitro and in vivo models . For instance, this compound’s anti-inflammatory potential was confirmed in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, macrophages J774A.1, and different animal models .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound should be stored under low temperature and weak acid conditions to maintain its stability . Furthermore, the presence of this compound in various plants suggests that it is a secondary metabolite of plants in response to biotic and abiotic stresses .

Biochemische Analyse

Biochemical Properties

Myricitrin interacts with various enzymes, proteins, and other biomolecules. It is synthesized from phenylalanine by the phenylpropanoid pathway, similar to other phenolic compounds . This compound exerts its biological activities through these interactions, playing a significant role in biochemical reactions .

Cellular Effects

This compound has been shown to have a variety of effects on cells and cellular processes. It has been demonstrated to exert anti-inflammatory, anti-cancer, anti-diabetic, and cardio-/neuro-/hepatoprotective activities . These effects have been observed in both in vitro and in vivo models .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to have considerable antioxidant ability due to the five hydroxyl groups in its structure, exhibiting stronger free radical scavenging activity than other flavonol rhamnosides or quercetin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, this compound was found to be stable in simulated gastric fluids and buffer solutions (pH 1.2), while it underwent a pseudo-first-order kinetic degradation in simulated intestinal fluids and buffer solutions (pH 6.8), indicating potential instability of this compound in the duodenum .

Dosage Effects in Animal Models

The effects of this compound have been observed to vary with different dosages in animal models. For instance, this compound was found to decrease serum glucose levels and improve body weight in diabetic rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a secondary metabolite of plants and is synthesized from phenylalanine by the phenylpropanoid pathway .

Transport and Distribution

It is known that this compound is a secondary metabolite of plants and is synthesized from phenylalanine by the phenylpropanoid pathway .

Subcellular Localization

Due to its potent antioxidant ability, it is likely that this compound may be localized in areas of the cell where oxidative stress is prevalent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Myricitrin can be synthesized through the phenylpropanoid pathway, which involves several enzymatic reactions. The pathway begins with the conversion of phenylalanine to cinnamic acid, followed by hydroxylation and glycosylation steps to produce this compound. The key enzymes involved include phenylalanine ammonia-lyase, cinnamate-4-hydroxylase, and flavonoid-3-O-glycosyltransferase .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources. The extraction process includes solvent extraction, purification using chromatographic techniques, and crystallization. High-performance liquid chromatography (HPLC) is commonly used to determine the purity and concentration of this compound in the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Myricitrin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Myricetin, seine Aglykonform, zu bilden.

Reduktion: Reduktionsreaktionen können this compound in Dihydromyricetin umwandeln.

Hydrolyse: this compound kann hydrolysiert werden, um Myricetin und Rhamnose freizusetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Hydrolyse: Saure oder enzymatische Hydrolyse kann eingesetzt werden, um this compound abzubauen.

Hauptprodukte:

Oxidation: Myricetin

Reduktion: Dihydromyricetin

Hydrolyse: Myricetin und Rhamnose

Vergleich Mit ähnlichen Verbindungen

Myricitrin wird oft mit anderen Flavonolglykosiden wie Quercitrin (Quercetin-3-O-Rhamnosid) und Rutin (Quercetin-3-O-Rutinosid) verglichen. Während all diese Verbindungen antioxidative und entzündungshemmende Eigenschaften aufweisen, ist this compound aufgrund seiner höheren freien Radikalfängeraktivität und seiner stärkeren Antikrebswirkung einzigartig. Ähnliche Verbindungen umfassen:

- Quercitrin

- Rutin

- Kaempferol-3-O-Rhamnosid

- Isorhamnetin-3-O-Rhamnosid .

Die einzigartige Kombination von biologischen Aktivitäten von this compound und seine potenziellen therapeutischen Anwendungen machen es zu einer Verbindung von großem Interesse in verschiedenen Bereichen der wissenschaftlichen Forschung.

Eigenschaften

IUPAC Name |

5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7/h2-6,14,17-18,21-27,29-30H,1H3/t6-,14-,17+,18+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYOADKBABEMIQ-OWMUPTOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170771 | |

| Record name | Myricitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder or mass, Slight bayberry aroma | |

| Record name | Myricitrin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2180/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble, Slightly Soluble (in ethanol) | |

| Record name | Myricitrin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2180/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

17912-87-7 | |

| Record name | Myricitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17912-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myricitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017912877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myricitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRICITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z0ZO61WPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

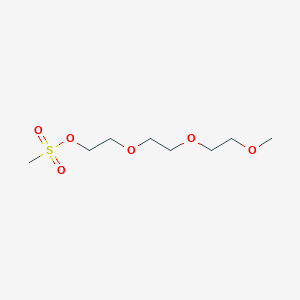

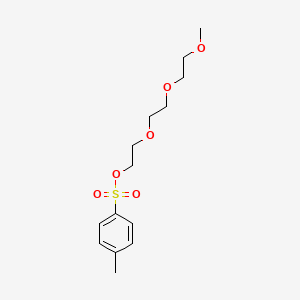

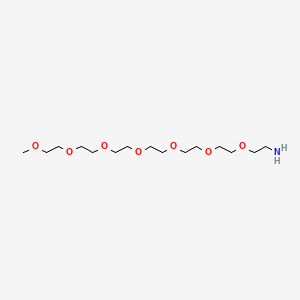

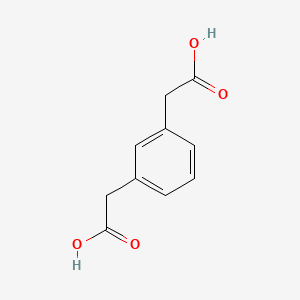

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

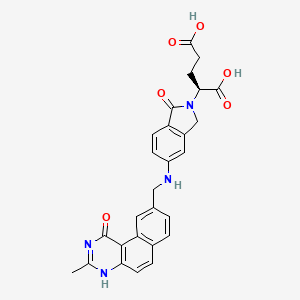

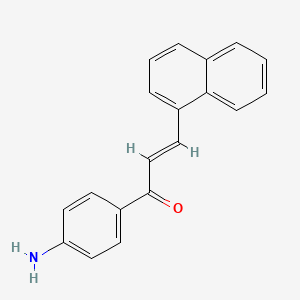

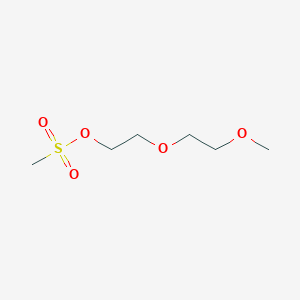

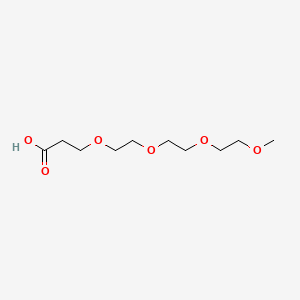

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B1677509.png)